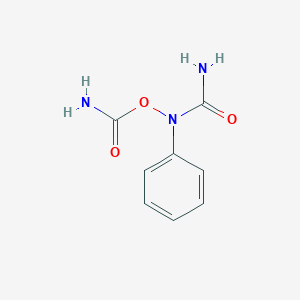
N-(Carbamoyloxy)-N-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carbamoyloxy)-N-phenylurea: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a phenylurea structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbamoyloxy)-N-phenylurea can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with carbamic acid derivatives. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many compounds of interest .
Análisis De Reacciones Químicas
Types of Reactions: N-(Carbamoyloxy)-N-phenylurea undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the carbamoyl and phenylurea groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Aplicaciones Científicas De Investigación
N-(Carbamoyloxy)-N-phenylurea has several scientific research applications across various fields:
Chemistry:
Biology:
- Employed in enzymatic studies to investigate the activity and stability of enzymes such as N-carbamoyl hydrolase .
Medicine:
- Potential applications in the development of pharmaceuticals due to its ability to interact with biological molecules .
Industry:
Mecanismo De Acción
The mechanism of action of N-(Carbamoyloxy)-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
N-carbamoyl imines: These compounds are similar in structure but have different reactivity and stability profiles.
Bis-carbamates: These compounds contain two carbamate groups and exhibit unique gelation properties.
Uniqueness: N-(Carbamoyloxy)-N-phenylurea is unique due to its specific combination of carbamoyl and phenylurea groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
33108-71-3 |
|---|---|
Fórmula molecular |
C8H9N3O3 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
(N-carbamoylanilino) carbamate |
InChI |
InChI=1S/C8H9N3O3/c9-7(12)11(14-8(10)13)6-4-2-1-3-5-6/h1-5H,(H2,9,12)(H2,10,13) |
Clave InChI |
XMSKVJRYDPFLMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)N)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


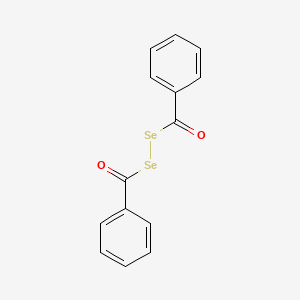
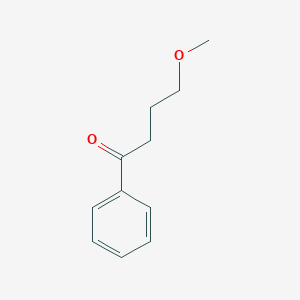

![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


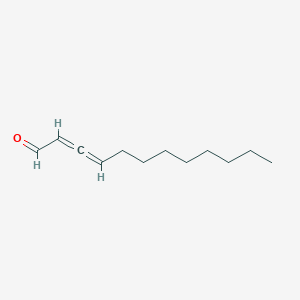
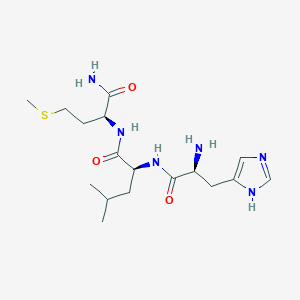

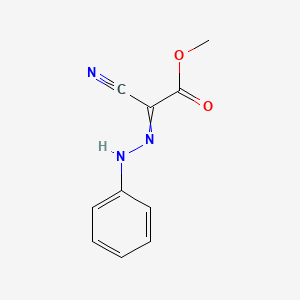
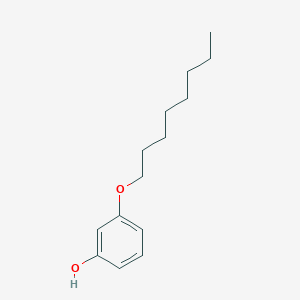

![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

